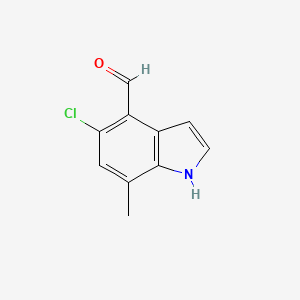
5-chloro-7-methyl-1H-indole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-7-methyl-1H-indole-4-carbaldehyde: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-methyl-1H-indole-4-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For this compound, specific reaction conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield good results .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Fischer indole synthesis under controlled conditions to ensure high yield and purity. Industrial production would also focus on optimizing reaction parameters and using cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 5-chloro-7-methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: 5-chloro-7-methyl-1H-indole-4-carboxylic acid.
Reduction: 5-chloro-7-methyl-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 5-chloro-7-methyl-1H-indole-4-carbaldehyde is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry for developing new drugs .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors, due to its indole core structure .
Medicine: Indole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals .
Mécanisme D'action
The mechanism of action of 5-chloro-7-methyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to these targets with high affinity, modulating their activity. For example, indole derivatives are known to act as enzyme inhibitors or receptor agonists, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Indole-3-carbaldehyde
- 5-chloro-1H-indole-2-carboxaldehyde
- 7-methyl-1H-indole-3-carbaldehyde
Comparison: 5-chloro-7-methyl-1H-indole-4-carbaldehyde is unique due to the presence of both chlorine and methyl substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives . The specific positioning of these substituents can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
5-chloro-7-methyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-9(11)8(5-13)7-2-3-12-10(6)7/h2-5,12H,1H3 |
Clé InChI |
UCFJKBKLVHQUNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1NC=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





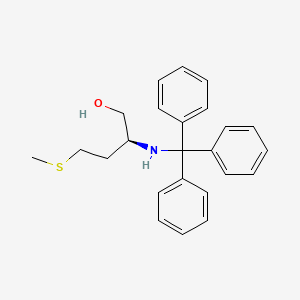
![3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14080309.png)
![5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14080311.png)
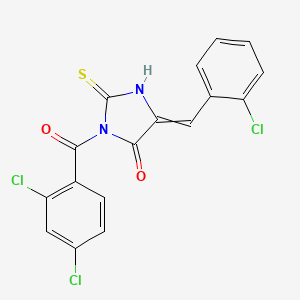
![3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B14080323.png)
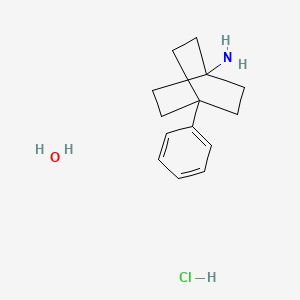
![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
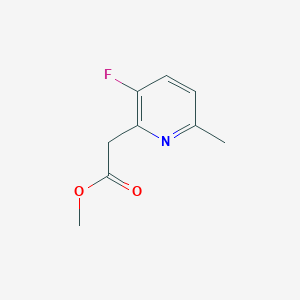
![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
![methyl (2R,3S)-3-[(E)-6-[(2R)-3,3-dimethyloxiran-2-yl]-4-methylhex-3-enyl]-3-methyloxirane-2-carboxylate](/img/structure/B14080364.png)
